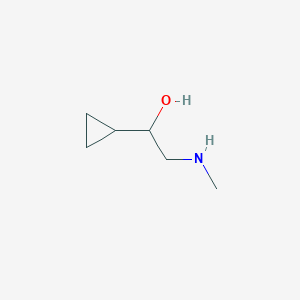
3-Amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one
Vue d'ensemble
Description
“3-Amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one” is a chemical compound with a wide range of potential applications in various fields of research and industry. It has a CAS Number of 1249892-22-5 . The IUPAC name for this compound is 3-amino-1-(2,4-dichlorophenyl)-2-pyrrolidinone .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “3-Amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one”, can be achieved through ring construction from different cyclic or acyclic precursors . The synthetic strategies used can be broadly categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of “3-Amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one” can be represented by the InChI code: 1S/C10H10Cl2N2O/c11-6-1-2-9(7(12)5-6)14-4-3-8(13)10(14)15/h1-2,5,8H,3-4,13H2 .Physical And Chemical Properties Analysis
The physical form of “3-Amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one” is a powder . It has a molecular weight of 245.11 .Applications De Recherche Scientifique
Synthesis of Biologically Active Scaffolds
Research on pyrrolidine derivatives, such as the synthesis and characterization of new pyrrolidine scaffolds, highlights their potential in creating biologically active compounds. For example, the synthesis of pyrrolo[2,3-b]pyridine derivatives has been demonstrated, showing excellent yields and providing a basis for further exploration in medicinal chemistry (Sroor, 2019).
Development of Coordination Complexes
Studies involving pyrrolidine derivatives in the synthesis of coordination complexes, such as Co(III) complexes, reveal their utility in developing materials with potential applications in catalysis and material science. These complexes have been characterized by various spectroscopic techniques, indicating the versatility of pyrrolidine derivatives as ligands (Amirnasr et al., 2001).
Organic Synthesis Methodologies
The application of pyrrolidine derivatives in organic synthesis is well-documented, showing their role in the synthesis of complex organic molecules. This includes the development of methodologies for the cyclocondensation of aminonitriles and enones, leading to the efficient creation of pyrrolidines and pyrroles, which are important in synthesizing natural products and pharmaceuticals (Bergner et al., 2009).
Functional Materials and Catalysis
Research into the synthesis and application of pyrrolidine derivatives extends into materials science, where these compounds serve as precursors for the development of electrically conducting polymers and catalysts. Their role in the synthesis of polypyrroles, which form highly stable, flexible films, demonstrates the intersection of organic chemistry with materials science and engineering (Anderson & Liu, 2000).
Safety And Hazards
The safety information for “3-Amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
3-amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O/c11-6-1-2-9(7(12)5-6)14-4-3-8(13)10(14)15/h1-2,5,8H,3-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBONGSOEASGRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B1526757.png)





![[(2-Butoxyethyl)carbamoyl]formic acid](/img/structure/B1526766.png)


![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B1526769.png)

